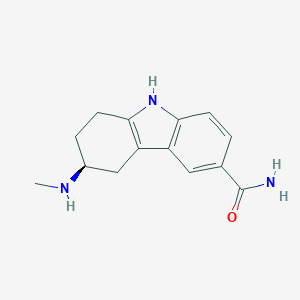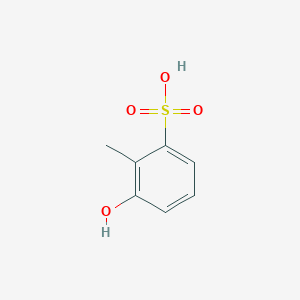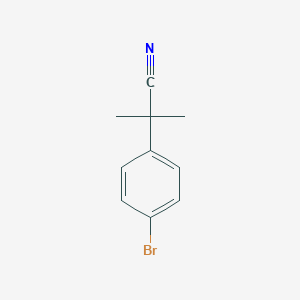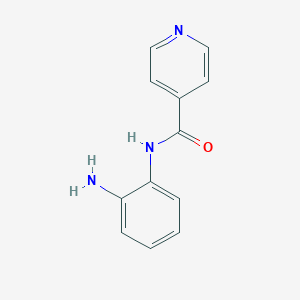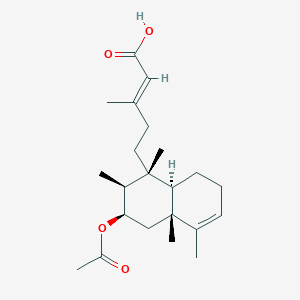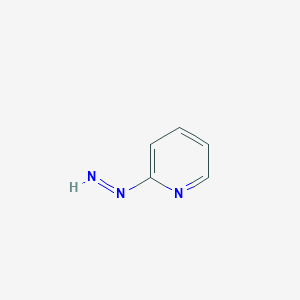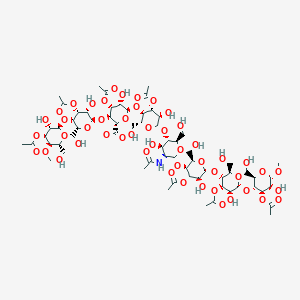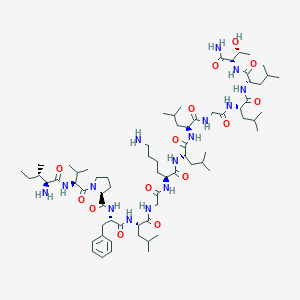
Ictp-lys
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ICPT-Lys is a peptide-based compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized using a unique method that involves the use of solid-phase peptide synthesis. ICPT-Lys has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various research studies.
Mécanisme D'action
The mechanism of action of ICPT-Lys is not yet fully understood. However, it is believed to act by binding to specific receptors on the surface of cells, which triggers a series of intracellular signaling pathways. These pathways ultimately lead to the activation of various cellular processes, including gene expression, cell proliferation, and differentiation.
Effets Biochimiques Et Physiologiques
ICPT-Lys has been found to have a wide range of biochemical and physiological effects. It has been shown to regulate gene expression, modulate immune responses, and promote cell proliferation and differentiation. Additionally, ICPT-Lys has been found to have anti-inflammatory and antioxidant effects, making it a promising candidate for use in various disease models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ICPT-Lys is its ability to regulate gene expression, which makes it a valuable tool for studying the role of specific genes in various cellular processes. Additionally, ICPT-Lys has been found to have a wide range of biochemical and physiological effects, making it a versatile compound for use in various research studies. However, one of the limitations of ICPT-Lys is its cost, as it can be expensive to synthesize and purify.
Orientations Futures
There are several potential future directions for research involving ICPT-Lys. One area of interest is its potential applications in cancer research, as it has been found to have anti-tumor effects in various cancer models. Additionally, ICPT-Lys may have applications in regenerative medicine, as it has been shown to promote cell proliferation and differentiation. Further research is needed to fully understand the mechanism of action of ICPT-Lys and its potential applications in various research fields.
In conclusion, ICPT-Lys is a promising peptide-based compound that has potential applications in various scientific research fields. Its unique synthesis method and wide range of biochemical and physiological effects make it a valuable tool for studying cellular processes and disease models. Further research is needed to fully understand the mechanism of action of ICPT-Lys and its potential applications in various research fields.
Méthodes De Synthèse
ICPT-Lys is synthesized using solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a growing peptide chain. This method allows for the precise control of peptide length and sequence, resulting in a highly pure and homogeneous product. The final product is purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality.
Applications De Recherche Scientifique
ICPT-Lys has been studied extensively for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, including the ability to regulate gene expression, modulate immune responses, and promote cell proliferation and differentiation. These properties make ICPT-Lys a promising candidate for use in various research studies, including cancer research, immunology, and regenerative medicine.
Propriétés
Numéro CAS |
108567-69-7 |
|---|---|
Nom du produit |
Ictp-lys |
Formule moléculaire |
C69H119N15O14 |
Poids moléculaire |
1382.8 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C69H119N15O14/c1-16-43(14)56(71)68(97)82-57(42(12)13)69(98)84-28-22-26-53(84)67(96)81-52(34-45-23-18-17-19-24-45)65(94)78-48(30-38(4)5)61(90)73-35-54(86)75-46(25-20-21-27-70)62(91)79-50(32-40(8)9)64(93)77-47(29-37(2)3)60(89)74-36-55(87)76-49(31-39(6)7)63(92)80-51(33-41(10)11)66(95)83-58(44(15)85)59(72)88/h17-19,23-24,37-44,46-53,56-58,85H,16,20-22,25-36,70-71H2,1-15H3,(H2,72,88)(H,73,90)(H,74,89)(H,75,86)(H,76,87)(H,77,93)(H,78,94)(H,79,91)(H,80,92)(H,81,96)(H,82,97)(H,83,95)/t43-,44+,46-,47-,48-,49-,50-,51-,52-,53-,56-,57-,58-/m0/s1 |
Clé InChI |
ZYWSYGCTLVIXKJ-NULZCUFFSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N |
SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)N)N |
SMILES canonique |
CCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)N)N |
Séquence |
IVPFLGKLLGLLT |
Synonymes |
7-lysine-Icaria chemotactic peptide Icaria chemotactic peptide, 7-lysine- Icaria chemotactic peptide, Lys(7)- ICTP-Lys Ile-Val-Pro-Phe-Leu-Gly-Lys-Leu-Leu-Gly-Leu-Leu-Thr-NH2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



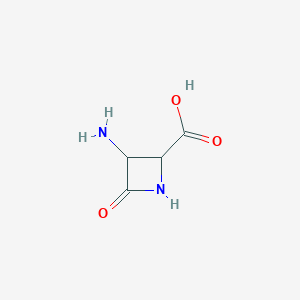
![7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B25311.png)
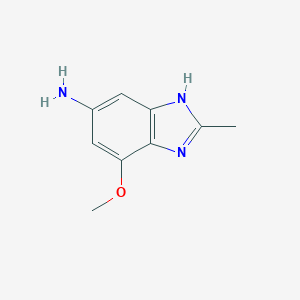
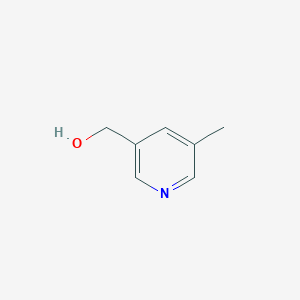
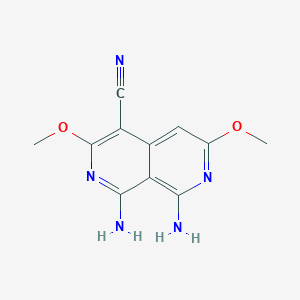
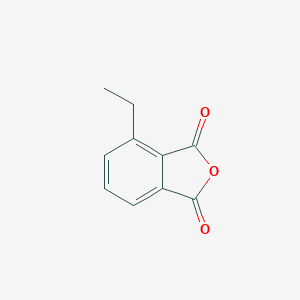
![9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene](/img/structure/B25320.png)
